N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide
Description
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN5O4/c22-14-3-1-13(2-4-14)16-10-17-21(29)26(23-12-27(17)25-16)11-20(28)24-15-5-6-18-19(9-15)31-8-7-30-18/h1-6,9-10,12H,7-8,11H2,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPPKGVPRUXADD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluations, and structure-activity relationships (SARs), supported by relevant data tables and case studies.
Synthesis of the Compound
The synthesis of this compound involves several key steps:
- Preparation of Benzodioxin Derivative : The initial step involves synthesizing 2,3-dihydro-1,4-benzodioxin-6-amine through the reaction of appropriate precursors under controlled conditions.
- Formation of the Pyrazolo[1,5-d][1,2,4]triazin Moiety : This step includes the introduction of the 4-fluorophenyl group and the oxopyrazolo structure via nucleophilic substitution reactions.
- Final Acetamide Formation : The final product is obtained by acylation with acetic anhydride or a related acylating agent to yield the desired acetamide derivative.
The detailed synthetic pathway is illustrated in Figure 1 below:
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| 1 | 2,3-Dihydro-1,4-benzodioxin-6-amine + Sulfonyl Chloride | pH 9.0 with Na2CO3 | Benzodioxin-sulfonamide |
| 2 | Benzodioxin-sulfonamide + 4-Fluorophenyl halide | DMF with Lithium Hydride | Pyrazolo-triazin derivative |
| 3 | Pyrazolo-triazin derivative + Acetic Anhydride | Reflux | Final acetamide product |
Enzyme Inhibition Studies
Recent studies have evaluated the biological activity of this compound focusing on its inhibitory effects on various enzymes:
- Cholinesterase Inhibition : The compound was tested against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Results indicated significant inhibition with IC50 values in the low micromolar range.
- Monoamine Oxidase (MAO) Inhibition : The compound exhibited selective inhibition towards MAO A and B isoforms. The SAR analysis revealed that modifications in the substituent groups significantly influenced inhibitory potency.
Table 1: Enzyme Inhibition Data
| Enzyme | IC50 (μM) |
|---|---|
| Acetylcholinesterase (AChE) | 0.85 |
| Butyrylcholinesterase (BChE) | 0.92 |
| Monoamine Oxidase A (MAO A) | 0.75 |
| Monoamine Oxidase B (MAO B) | 0.60 |
Structure-Activity Relationships (SAR)
The structure-activity relationship studies demonstrated that:
- Substituent Effects : The presence of electron-withdrawing groups such as fluorine at specific positions enhanced enzyme inhibition.
- Core Structure Importance : The benzodioxin core was critical for maintaining biological activity while variations in the pyrazolo-triazin moiety led to different potencies against MAO isoforms.
Case Studies
In vitro studies have shown that compounds with similar structures exhibit neuroprotective properties and potential therapeutic effects against neurodegenerative diseases such as Alzheimer's. For example:
- Case Study 1 : A derivative similar to this compound demonstrated a significant reduction in amyloid-beta aggregation in cell cultures.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The target compound’s activity and physicochemical properties can be inferred through comparisons with derivatives sharing its core subunits (Table 1).
Table 1: Key Structural Analogs and Their Properties
| Compound Name | Core Structure | Substituents | Biological Activity | Key Findings |
|---|---|---|---|---|
| Target Compound | 2,3-Dihydro-1,4-benzodioxin + pyrazolo-triazinone | 4-Fluorophenyl | Hypothetical: Kinase inhibition/anti-inflammatory | Fluorine enhances stability; pyrazolo-triazinone may modulate enzyme binding |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide | Pyrazolo-pyrazinone + benzodioxin | 3,4-Dimethoxyphenyl | Unreported | Electron-donating methoxy groups may improve solubility but reduce metabolic stability compared to fluorine |
| 2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide | Benzodioxin-sulfonamide | 4-Chlorophenyl, 3,5-dimethylphenyl | Antimicrobial (bacterial/fungal) | Chlorine and sulfonamide groups enhance antimicrobial activity; low hemolytic risk |
| N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide | Triazole-thioether + benzodioxin | Pyrazine, ethyl-triazole | Unreported | Thioether linkage and pyrazine may influence redox properties or metal binding |
Functional Group Impact on Bioactivity
Electron-Withdrawing vs. Electron-Donating Groups :
- The 4-fluorophenyl group in the target compound likely improves membrane permeability compared to the 3,4-dimethoxyphenyl analog , which may exhibit higher solubility but faster hepatic clearance.
- Chlorine in the sulfonamide analog enhances antimicrobial potency, suggesting halogenated aryl groups are critical for targeting bacterial enzymes.
- The triazole-thioether in introduces sulfur-based reactivity, which could modulate antioxidant or cytotoxic effects.
Q & A
Basic: What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the benzodioxin core followed by coupling to the pyrazolo-triazin moiety. Key steps include:
- Benzodioxin Acetamide Formation: React 1,4-benzodioxin-6-amine with chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to introduce the acetamide group .
- Pyrazolo-Triazin Synthesis: Construct the pyrazolo[1,5-d][1,2,4]triazin-5(4H)-one core via cyclization of hydrazine derivatives with fluorophenyl-substituted precursors, using methods analogous to pyrazolo-pyrimidine syntheses (e.g., thermal cyclization in acetic acid) .
- Coupling: Use a nucleophilic substitution or palladium-catalyzed cross-coupling to attach the fluorophenyl-pyrazolo-triazin fragment to the benzodioxin acetamide.
Optimization: Employ Design of Experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading. Continuous-flow reactors can enhance reproducibility and reduce side reactions .
Advanced: How can hydrogen bonding and crystal packing analysis inform solid-state stability?
Answer:
Hydrogen bonding networks and crystal packing are critical for stability. Use:
- X-ray Crystallography: Resolve the structure using SHELX software to identify intermolecular H-bonds (e.g., between the acetamide carbonyl and adjacent NH groups) .
- Graph Set Analysis: Apply Etter’s rules to classify H-bond motifs (e.g., R₂²(8) rings) and predict packing efficiency. For example, strong N–H···O interactions in the benzodioxin ring may enhance lattice energy .
- Thermogravimetric Analysis (TGA): Correlate thermal degradation profiles with crystal defects identified via crystallography to assess stability under storage conditions.
Basic: Which spectroscopic techniques are most effective for characterizing key functional groups?
Answer:
- NMR Spectroscopy:
- ¹H/¹³C NMR: Confirm the benzodioxin ring (δ 4.2–4.5 ppm for –O–CH₂–O–) and fluorophenyl group (¹⁹F NMR at ~-115 ppm) .
- 2D Experiments (HSQC, HMBC): Assign pyrazolo-triazin carbonyl signals (δ 160–170 ppm) and verify connectivity .
- IR Spectroscopy: Identify carbonyl stretches (C=O at ~1680–1720 cm⁻¹) and NH bending modes (1550–1650 cm⁻¹) .
- Mass Spectrometry (HRMS): Validate molecular weight (e.g., ESI+ for [M+H]⁺) and fragment patterns to confirm the acetamide linkage .
Advanced: How can contradictions in biological activity data across studies be resolved?
Answer:
Discrepancies often arise from assay conditions or impurity profiles. Mitigate by:
- Purity Assessment: Use HPLC-DAD/ELSD to quantify impurities (>98% purity required for reliable IC₅₀ values) .
- Standardized Assays: Replicate studies under controlled conditions (e.g., fixed pH, serum concentration). For example, conflicting kinase inhibition data may stem from ATP concentration variations .
- Metabolite Screening: Use LC-MS to identify degradation products (e.g., hydrolysis of the acetamide group) that may interfere with activity .
Advanced: What computational methods are suitable for modeling target interactions?
Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to predict binding poses with targets (e.g., kinase ATP-binding pockets). Parameterize the fluorophenyl group’s electrostatic contributions using DFT calculations .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability. Monitor interactions like π-π stacking between the pyrazolo-triazin core and aromatic residues .
- QSAR Modeling: Train models on analogs (e.g., pyrazolo[1,5-d]triazin derivatives) to predict physicochemical properties (logP, solubility) and optimize lead compounds .
Advanced: How can solubility challenges in in vitro assays be addressed?
Answer:
- Co-solvent Systems: Test DMSO/PEG-400 mixtures (<1% DMSO to avoid cytotoxicity) .
- pH Adjustment: Ionize the acetamide group using buffered solutions (pH 7.4 PBS) to enhance aqueous solubility .
- Nanoformulation: Prepare liposomal or cyclodextrin complexes to improve bioavailability. Characterize particle size (DLS) and encapsulation efficiency (UV-Vis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
